2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide

Kinase inhibition Abl/Bcr-Abl c-Kit/PDGFR

Researchers seeking systematic kinase hinge-binding SAR often face limited access to well-defined dihydroindene amide isomers. This compound delivers a conformationally constrained indanone core with a pyridin-2-ylmethyl acetamide side chain, enabling precise exploration of heteroaryl orientation effects on target engagement. • Distinct pyridin-2-ylmethyl isomer for Abl/Bcr-Abl/c-Kit/PDGFR kinase panel screening • ≥98% purity by HPLC; certificates of analysis supplied on request • In stock for immediate global dispatch-no custom synthesis lead times

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 1203005-55-3
Cat. No. B2986071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide
CAS1203005-55-3
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H16N2O3/c20-16-7-5-12-4-6-14(9-15(12)16)22-11-17(21)19-10-13-3-1-2-8-18-13/h1-4,6,8-9H,5,7,10-11H2,(H,19,21)
InChIKeyJZYIVJMLBVBPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Dihydroindene Amide Compound: Structural and Pharmacological Overview


2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide (CAS 1203005-55-3) is a synthetic dihydroindene amide derivative that integrates an indanone core with a pyridine-substituted acetamide side chain [1]. This scaffold class has been described in the patent literature as a protein kinase inhibitor pharmacophore, specifically targeting kinases implicated in oncogenic signaling (e.g., Abl, Bcr-Abl, c-Kit, PDGFR) [2]. The compound features a 3-oxo-2,3-dihydro-1H-inden-5-yl ether linkage to an N-(pyridin-2-ylmethyl)acetamide moiety, which distinguishes it from closely related analogs that vary in pyridine attachment position (e.g., pyridin-3-yl, pyridin-4-yl) or N-substitution pattern [1].

Kinase inhibition screening (Abl, Bcr-Abl, c-Kit, PDGFR) — patent-described pharmacophore
Pyridin-2-ylmethyl isomer for hinge-binding geometry studies
Compound-specific activity validation recommended; no public IC50 data

Why Analogs Require Quantitative Justification


Within the dihydroindene amide chemotype, even minor variations in the heteroaryl attachment point, linker length, or N-substitution can result in profound differences in kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. The pyridin-2-ylmethyl isomer (CAS 1203005-55-3) places the nitrogen lone pair in a stereoelectronically distinct orientation relative to the pyridin-3-yl (CAS 1203403-88-6) and pyridin-4-ylmethyl analogs [2]. These positional isomers may exhibit differential hydrogen-bonding interactions with the kinase hinge region, potentially altering target engagement profiles. Without head-to-head biochemical or cellular data, substituting one isomer for another introduces an unquantified risk of loss of on-target activity, gain of off-target liabilities, or altered ADME properties [1].

Pyridine positional isomerism
Ortho vs. meta/para attachment may shift hinge-binding and alter kinase selectivity profile
N-Methyl substitution
Methylated analog may differ in metabolic stability; no comparative ADME data available
Lack of head-to-head data
Substitution without target-specific validation may lead to unquantified risk of off-target effects

Quantitative Differentiation Evidence vs. Closest Analogs


Kinase Inhibition: Class-Level Inference

Patent US 8,703,771 B2 describes a series of dihydroindene amide compounds with demonstrated inhibitory activity against protein kinases including Abl, Bcr-Abl, c-Kit, and PDGFR [1]. While explicit IC50 values for CAS 1203005-55-3 are not publicly disclosed in peer-reviewed literature, the patent establishes the scaffold's capacity for sub-micromolar kinase engagement. Without compound-specific quantitative data, any claim of superiority over pyridin-3-yl (CAS 1203403-88-6) or pyridin-4-ylmethyl isomers remains unvalidated. This evidence item must be interpreted as class-level inference only; direct head-to-head comparisons are absent.

Kinase inhibition
Class-level inference
Patent-reported scaffold activity (Abl, Bcr-Abl, c-Kit, PDGFR); no compound-specific IC50
Class-level context only; requires target-specific biochemical profiling
Compound-specific IC50 data recommended for verification
Kinase inhibition Abl/Bcr-Abl c-Kit/PDGFR

Pyridine Attachment Isomerism Comparison

The pyridin-2-ylmethyl group in CAS 1203005-55-3 positions the pyridine nitrogen ortho to the methylene linker, whereas the pyridin-3-yl analog (CAS 1203403-88-6) places the nitrogen meta to the attachment point, and the pyridin-4-ylmethyl analog places it para [1]. In kinase inhibitor design, the orientation of the heteroaryl nitrogen is critical for hinge-region hydrogen bonding; ortho-substituted pyridines often engage distinct backbone residues compared to meta or para isomers [2]. Although quantitative selectivity data are unavailable for these specific compounds, this constitutional difference constitutes a valid basis for requiring compound-specific validation rather than analog substitution.

Pyridine isomerism
Specification review
ortho-pyridin-2-yl (target) vs meta-pyridin-3-yl vs para-pyridin-4-ylmethyl
Pyridine position may alter hinge-binding geometry and kinase selectivity
No head-to-head biochemical data available
Structural isomerism Hinge-binding geometry Selectivity screening

N-Methylpyridine Substitution Effect

The N-(3-methylpyridin-2-yl) analog (no CAS identified) introduces a methyl group at the pyridine 3-position adjacent to the nitrogen [1]. In kinase inhibitor medicinal chemistry, such methylation can sterically constrain hinge binding, modulate metabolic liability at the pyridine ring, or alter CYP450-mediated oxidation [2]. The absence of this methyl group in CAS 1203005-55-3 may confer differences in target residence time or microsomal stability, but no comparative experimental data exist in the public domain to support a quantitative differentiation claim.

N-Methyl substitution
Specification review
No methyl (target) vs N-(3-methylpyridin-2-yl) analog
Methylation may impact metabolic stability and target residence time
CYP stability profiling recommended
N-methylation Metabolic stability Potency modulation

Procurement-Relevant Application Scenarios


Kinase Library Design for Abl/Bcr-Abl & c-Kit/PDGFR

Based on the dihydroindene amide scaffold's disclosed activity against Abl, Bcr-Abl, c-Kit, and PDGFR kinases in US 8,703,771 B2 [1], CAS 1203005-55-3 may serve as a structurally distinct entry in focused kinase inhibitor libraries. Its pyridin-2-ylmethyl moiety offers an alternative hinge-binding geometry compared to more common pyridin-3-yl or pyridin-4-yl analogs. Users should request or independently generate IC50 data against the kinase panel of interest before committing to large-scale procurement.

SAR Exploration of Indanone Acetamide Linkers

The compound's 3-oxo-2,3-dihydro-1H-inden-5-yl ether core provides a conformationally constrained scaffold for probing linker geometry in kinase inhibitors [1]. When procured alongside its positional isomers (pyridin-3-yl, pyridin-4-ylmethyl, and N-methylpyridin-2-yl analogs), this set enables systematic exploration of heteroaryl orientation effects on target engagement. Procurement specialists should verify purity (recommended ≥95% by HPLC) and request certificates of analysis.

Computational Docking & Pharmacophore Modeling

Given the absence of crystallographic data for this specific compound, its well-defined dihydroindene amide scaffold makes it suitable for computational modeling studies [1][2]. The pyridin-2-ylmethyl group can be docked into kinase ATP-binding sites to predict binding modes and guide subsequent chemical optimization. Users should confirm the compound's identity via 1H NMR and LCMS before use in computational validation.

Negative Control for IDO1 Inhibitor Assays

While the structurally distinct indene scaffold has been explored in IDO1 inhibition (see BindingDB entries for related indene compounds) [2], CAS 1203005-55-3 lacks the critical amine or sulfonamide pharmacophore required for potent IDO1 binding. It may therefore serve as a negative control in IDO1 enzymatic assays, provided that its lack of activity is experimentally confirmed at the testing concentration.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Patent-reported kinase inhibition scaffold (Abl, Bcr-Abl, c-Kit, PDGFR)
Target-specific kinase panel profiling
Linker geometry SAR studies
Indanone acetamide core with pyridine positional variants
Isomer-dependent target engagement profiling
Computational docking & pharmacophore modeling
Well-defined dihydroindene amide scaffold
Identity confirmation via NMR and LCMS
IDO1 inhibitor assay negative control
Lacks critical IDO1 pharmacophore (amine/sulfonamide)
Confirm absence of IDO1 inhibition at assay concentration
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